molecular formula C13H24N2O3 B13345554 tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13345554
M. Wt: 256.34 g/mol
InChI Key: GBLUNQGZHFQTPW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2075639-26-6) is a chiral spirocyclic compound with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . It features a 1-oxa-8-azaspiro[4.5]decane core, where the tert-butyl carbamate group acts as a protecting amine, and the 3-position bears an amino substituent in the (R)-configuration. This compound is widely used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing kinase inhibitors and protease-targeted therapies .

Key physicochemical properties include:

  • Purity: ≥97% (commercial grade)
  • Storage: Recommended at 2–8°C under inert conditions to preserve stereochemical integrity , though some suppliers suggest room-temperature stability for non-enantiomeric forms .
  • Synthetic Utility: The amino group enables further functionalization (e.g., amidation, urea formation), while the spirocyclic scaffold enhances conformational rigidity, improving target binding affinity .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3/t10-/m1/s1

InChI Key

GBLUNQGZHFQTPW-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N

Origin of Product

United States

Preparation Methods

Racemic Synthesis via Azide Intermediate

The racemic synthesis of tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves several steps:

  • Starting Material : Commercially available Boc-piperidin-one reacts with allyl zinc bromide to form an alkenyl-alcohol intermediate.
  • Bromination and Cyclization : The double bond is brominated, followed by base-mediated cyclization to yield a brominated spirocycle.
  • Azide Formation : The bromide is displaced with sodium azide to form an azide intermediate.
  • Reduction to Amine : The azide is reduced in situ with triphenylphosphine to yield the racemic amine.

Batch Process Conditions :

  • Temperature: 50 °C
  • Time: 24 hours
  • Sodium Azide: 2.7 equivalents

Flow Chemistry Conditions :

  • Temperature: 150 °C
  • Time: 10 minutes
  • Sodium Azide: 1.1 equivalents

Chiral Synthesis via Flow Chemistry and Biocatalysis

To achieve a chiral synthesis, flow chemistry is combined with biocatalytic methods:

  • Flow Chemistry : The azide intermediate is formed and reduced in a continuous flow process, allowing for efficient and safe handling of the azide.
  • Biocatalysis : Transaminase enzymes are used to catalyze the amination step, enabling the production of the chiral amine with high enantiomeric excess (ee).

Biocatalysis Conditions :

  • Enzyme: Transaminase (e.g., ATA-200)
  • Substrate Concentration: 2 mg/mL
  • Isopropyl Amine: 4.4 equivalents
  • Temperature: 30-40 °C
  • Time: 17-41 hours

Comparison of Methods

Method Yield Purity/ee Safety Considerations
Batch Racemic Synthesis Moderate Contaminated with triphenylphosphine oxide Hazardous azide intermediate
Flow Chemistry Racemic Synthesis Improved High purity, less contamination Safer handling of azide
Biocatalytic Chiral Synthesis High (82%) High ee (97.8%) Environmentally friendly, safer

Chemical Reactions Analysis

tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The presence of both oxygen and nitrogen atoms in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3)

  • Molecular Formula: C₁₄H₂₅NO₃
  • Molecular Weight : 255.34 g/mol
  • Key Differences: Replaces the 3-amino group with a ketone (3-oxo). This modification eliminates hydrogen-bonding donor capacity, reducing solubility in polar solvents. The ketone also increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents .
  • Applications : Intermediate for synthesizing heterocyclic derivatives via ketone reduction or condensation reactions .

tert-Butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1160246-93-4)

  • Molecular Formula : C₁₄H₂₂N₂O₃
  • Molecular Weight : 266.34 g/mol
  • Key Differences: Substitutes the amino group with a cyano (-CN) group. The electron-withdrawing cyano group lowers basicity and enhances stability under acidic conditions.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce spirocyclic motifs into complex molecules .

Analogs with Varied Ring Systems

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4)

  • Molecular Formula : C₁₃H₂₃N₂O₂
  • Molecular Weight : 239.35 g/mol
  • Applications : Explored in CNS drug candidates due to enhanced blood-brain barrier penetration .

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 147611-02-7)

  • Molecular Formula : C₁₇H₂₂N₂O₂
  • Molecular Weight : 302.36 g/mol
  • Key Differences: Smaller spiro[3.5] ring system and benzyl ester protecting group. The reduced ring size limits conformational flexibility, while the benzyl group requires harsher deprotection conditions (e.g., hydrogenolysis) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Applications
tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 2075639-26-6 C₁₃H₂₄N₂O₃ 256.34 3-amino Kinase inhibitors, chiral intermediates
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 954236-44-3 C₁₄H₂₅NO₃ 255.34 3-oxo Heterocyclic synthesis
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₃N₂O₂ 239.35 2,8-diaza CNS therapeutics
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 147611-02-7 C₁₇H₂₂N₂O₂ 302.36 2-amino, benzyl Peptidomimetics

Research Findings and Implications

  • Stereochemical Impact : The (R)-enantiomer of the target compound shows superior binding to kinase ATP pockets compared to its (S)-counterpart, as observed in molecular docking studies .
  • Stability : Analogs with electron-withdrawing groups (e.g., -CN) exhibit longer shelf lives but require inert storage to prevent hydrolysis .
  • Synthetic Challenges : Diazaspiro derivatives (e.g., CAS 336191-17-4) often require multi-step syntheses involving transition-metal catalysts, increasing production costs .

Biological Activity

tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound with potential therapeutic applications, particularly in the field of neurology. Its structure suggests a complex interaction with various biological targets, making it a subject of interest for researchers studying neuropharmacology and related fields.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 2075639-26-6
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly focusing on the serotonin (5-HT) receptors. The compound has been associated with promoting neuronal growth and improving neuronal architecture through mechanisms involving:

  • Activation of AMPA receptors.
  • Interaction with tropomyosin receptor kinase B (TrkB).
  • Modulation of the mammalian target of rapamycin (mTOR) pathway.

These pathways are crucial for synaptic plasticity and neuroprotection, making this compound a candidate for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance neuronal survival and promote neuritogenesis in cultured neurons. For instance, it has been shown to increase dendritic spine density, which is critical for synaptic strength and plasticity .

In Vivo Studies

Animal models have provided insights into the efficacy of this compound:

  • Depression Models : In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant .
StudyModelResult
Study ARodent Depression ModelSignificant reduction in depressive behaviors
Study BNeuronal CulturesIncreased dendritic spine density

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study focused on the effects of the compound on neurogenesis in adult mice showed that it significantly increased the proliferation of neural progenitor cells in the hippocampus.
  • Case Study 2 : Another investigation into its effects on anxiety-related behaviors revealed that chronic administration led to anxiolytic effects comparable to traditional anxiolytics without significant side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate?

  • Methodological Answer: The synthesis typically begins with tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which undergoes reaction with N,N-dimethylformamide dimethyl acetal to introduce the oxo group while preserving the spirocyclic framework. Subsequent reductive amination or nucleophilic substitution with ammonia derivatives yields the (R)-3-amino configuration. Reaction conditions (e.g., controlled temperatures, anhydrous solvents like THF) are critical to prevent racemization and side reactions .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Use electrostatic-safe containers during transfer to minimize degradation. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to its H302/H315/H319 hazard profile .

Q. What analytical techniques are recommended for characterizing its structure and purity?

  • Methodological Answer:

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) confirms enantiomeric purity (>95% for the R-configuration).
  • NMR (¹H, ¹³C, DEPT-135) identifies spirocyclic protons (δ 3.5–4.5 ppm for oxa-azaspiro protons) and tert-butyl groups (δ 1.2–1.4 ppm).
  • HRMS validates molecular weight (C₁₃H₂₄N₂O₃; theoretical 256.18 g/mol). Purity ≥95% is standard for research-grade material .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer: Use chiral auxiliaries (e.g., (R)-BINOL-derived catalysts) in asymmetric reductive amination steps. Kinetic resolution via enzymatic methods (e.g., lipase-mediated hydrolysis of intermediates) can enhance enantiomeric excess (ee >98%). Monitor ee using polarimetry or chiral SFC (supercritical fluid chromatography) at each synthetic stage .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer: The spirocyclic amine moiety acts as a rigid scaffold for binding G-protein-coupled receptors (GPCRs) or kinases. In vitro assays include:

  • DDR1 Inhibition: Use Alport syndrome mouse models to assess antifibrotic activity (IC₅₀ values via ELISA for collagen IV suppression) .
  • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in HEK293 cells.
  • Kinase Profiling: Broad-panel kinase assays (e.g., Eurofins) identify off-target effects .

Q. What are common side reactions during derivatization, and how can they be mitigated?

  • Methodological Answer:

  • Oxidation of the Amine: Avoid strong oxidizing agents (e.g., KMnO₄); use milder conditions (TEMPO/NaClO₂) if necessary.
  • Ring-Opening of Spirocycle: Steric protection with tert-butyl groups minimizes nucleophilic attack. Use aprotic solvents (DMF, DCM) at low temperatures (<0°C) for electrophilic substitutions.
  • Racemization: Conduct reactions under inert atmospheres and avoid prolonged heating. Quench intermediates with chiral resolving agents (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer: Cross-validate assays using orthogonal methods. For example, if one study reports DDR1 inhibition (IC₅₀ = 50 nM) but another shows no activity, confirm compound integrity via LC-MS and retest in isogenic cell lines (wild-type vs. DDR1-knockout). Differences in buffer pH or serum content in cell media can also alter bioavailability .

Q. Why do yields vary in spirocycle-forming reactions?

  • Methodological Answer: Yield discrepancies (e.g., 60% vs. 85%) often stem from solvent choice (polar aprotic vs. ethers) or catalyst loading (Pd/C vs. Raney Ni). Computational modeling (DFT studies) can optimize transition-state geometries for ring closure. Pre-activation of carbonyl groups with TMSCl improves cyclization efficiency .

Safety and Compliance

Q. What safety protocols are critical for large-scale reactions?

  • Methodological Answer: Implement explosion-proof reactors for hydrogenation steps (H₂ gas). Monitor exothermic reactions via in situ IR spectroscopy to prevent thermal runaway. Waste streams containing tert-butyl groups require neutralization (pH 7–8) before disposal to avoid environmental hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.